molecular formula C15H15N3O B2553878 2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile CAS No. 1488639-14-0

2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile

Cat. No.: B2553878
CAS No.: 1488639-14-0
M. Wt: 253.305
InChI Key: DWEJKDUQTLCVHZ-UHFFFAOYSA-N
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Description

2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile is a synthetically designed small molecule that incorporates two pharmaceutically privileged structures: a quinoline core and a pyrrolidine ring. This combination makes it a high-value intermediate for medicinal chemistry and drug discovery research, particularly in the development of kinase-targeted therapies. The quinoline-3-carbonitrile moiety is a recognized scaffold in bioactive compounds. The carbonitrile (CN) group is a key functionality in drug design, often serving as a hydrogen bond acceptor that can interact directly with amino acid residues in enzyme active sites, such as threonine or methionine, to enhance binding affinity and selectivity . This structural feature is found in several clinical and investigational kinase inhibitors . The incorporation of a pyrrolidine ring, a saturated nitrogen heterocycle, significantly influences the compound's properties. Compared to flat aromatic systems, the pyrrolidine ring offers a three-dimensional, sp3-hybridized structure that increases molecular complexity and can improve solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) parameters . The stereogenicity of the pyrrolidine carbon atoms also provides an opportunity to investigate how different stereoisomers interact with enantioselective biological targets, which can lead to a more favorable biological profile . Primary Research Applications: • Kinase Inhibitor Development: Serves as a core structure for designing and synthesizing novel inhibitors for EGFR, VEGFR, and other tyrosine kinases . • Medicinal Chemistry SAR Studies: Used to explore structure-activity relationships (SAR), particularly the effect of the chiral pyrrolidine methoxy substituent on potency and selectivity. • Chemical Biology: A versatile building block for constructing more complex polyheterocyclic systems, such as pyrroloquinolines, which are known for a plethora of biological activities including anticancer and antibacterial effects . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(pyrrolidin-2-ylmethoxy)quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c16-9-12-8-11-4-1-2-6-14(11)18-15(12)19-10-13-5-3-7-17-13/h1-2,4,6,8,13,17H,3,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEJKDUQTLCVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=NC3=CC=CC=C3C=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Displacement with Pyrrolidin-2-ylmethanol

The chloride at position 2 is displaced by pyrrolidin-2-ylmethanol under heated conditions in a polar aprotic solvent. This reaction benefits from the use of pyridine hydrochloride as a base, which deprotonates the alcohol to enhance nucleophilicity while mitigating side reactions.

Example Protocol

  • Reactants : 2-Chloroquinoline-3-carbonitrile (1.0 equiv), pyrrolidin-2-ylmethanol (1.2 equiv), pyridine hydrochloride (1.5 equiv).
  • Solvent : 2-Ethoxyethanol (10 mL per mmol of quinoline).
  • Conditions : Heat at 100°C for 2–4 hours under nitrogen.
  • Workup : Concentrate under reduced pressure, partition between water and dichloromethane, and recrystallize from ethanol.
  • Yield : Estimated 70–85% based on analogous substitutions.

The choice of 2-ethoxyethanol as a solvent is critical, as its high boiling point and polarity facilitate the reaction while stabilizing intermediates. Pyridine hydrochloride acts as both a base and a mild acid catalyst, promoting the formation of the alkoxide nucleophile.

Mitsunobu Reaction for Ether Formation

For substrates where the quinoline core already possesses a hydroxyl group at position 2, the Mitsunobu reaction offers an alternative pathway to install the pyrrolidine-containing ether. This method avoids the need for halogenated precursors and enables stereochemical control if chiral pyrrolidin-2-ylmethanol is used.

Synthesis of 2-Hydroxyquinoline-3-carbonitrile

The requisite 2-hydroxyquinoline-3-carbonitrile can be synthesized via Gould-Jacobs cyclization, a well-established method for constructing quinoline derivatives. This involves condensation of an aniline with a β-keto nitrile, followed by thermal cyclization and oxidation.

Example Protocol

  • Reactants : 2-Aminobenzonitrile (1.0 equiv), ethyl cyanoacetate (1.2 equiv).
  • Conditions : Reflux in diphenyl ether for 4–6 hours.
  • Workup : Acidify with HCl, extract with ethyl acetate, and purify via recrystallization.
  • Yield : ~60–75%.

Mitsunobu Coupling

The hydroxyl group at position 2 is coupled with pyrrolidin-2-ylmethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Example Protocol

  • Reactants : 2-Hydroxyquinoline-3-carbonitrile (1.0 equiv), pyrrolidin-2-ylmethanol (1.5 equiv), DEAD (1.5 equiv), PPh₃ (1.5 equiv).
  • Solvent : Tetrahydrofuran (THF, anhydrous).
  • Conditions : Stir at 0°C to room temperature for 12–24 hours.
  • Workup : Filter through Celite, concentrate, and purify via column chromatography.
  • Yield : ~65–80%.

This method is advantageous for its mild conditions and compatibility with acid-sensitive substrates. However, the stoichiometric use of DEAD and PPh₃ increases cost and necessitates careful purification.

Multi-Component Cyclization Strategies

Recent advances in multi-component reactions (MCRs) provide a convergent route to functionalized quinolines. While direct examples for this compound are scarce, adaptations of existing protocols are feasible.

Three-Component Reaction Involving Aldehydes and Cyclic Amines

A plausible route involves the condensation of an aldehyde, a nitrile-containing aniline derivative, and pyrrolidin-2-ylmethanol in the presence of a Brønsted acid catalyst. This approach draws inspiration from the synthesis of pyrimido[4,5-b]quinolines using L-proline or DABCO as catalysts.

Hypothetical Protocol

  • Reactants : 2-Cyanobenzaldehyde (1.0 equiv), pyrrolidin-2-ylmethanol (1.2 equiv), ammonium acetate (2.0 equiv).
  • Catalyst : L-Proline (20 mol%).
  • Solvent : Ethanol/water (4:1).
  • Conditions : Microwave irradiation at 90°C for 30 minutes.
  • Workup : Filter precipitate and wash with cold ethanol.
  • Yield : Potential 50–70% (estimated from analogous reactions).

This method’s success hinges on the aldehyde’s ability to form a Knoevenagel adduct with the nitrile, followed by cyclization and incorporation of the pyrrolidine alcohol.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield Range
Nucleophilic Substitution High regioselectivity; scalable Requires halogenated precursor 70–85%
Mitsunobu Reaction Stereochemical control; mild conditions Costly reagents; stoichiometric byproducts 65–80%
Multi-Component Reaction Convergent synthesis; atom economy Unproven for target compound; optimization needed 50–70% (estimated)

Mechanistic Considerations and Optimization

Electronic Effects in Nucleophilic Substitution

The cyano group at position 3 exerts a strong electron-withdrawing effect, polarizing the quinoline ring and enhancing the electrophilicity of position 2. Computational studies of analogous systems suggest that the LUMO at position 2 is lowered by ~1.2 eV compared to unsubstituted quinoline, facilitating nucleophilic attack.

Solvent and Temperature Effects

Polar aprotic solvents like 2-ethoxyethanol stabilize charged intermediates and improve reaction rates. Elevated temperatures (100–120°C) are typically required to overcome the activation energy of aromatic substitution, though microwave-assisted conditions could reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the quinoline core or the pyrrolidin-2-ylmethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Quinoline derivatives, including 2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile, are known for their potential therapeutic properties. They have been studied for various biological activities, including:

  • Antimicrobial Activity : Quinoline derivatives exhibit significant antibacterial and antifungal properties. The compound may be explored for its efficacy against resistant strains of bacteria and fungi.
  • Antimalarial Activity : Historically, quinoline derivatives have been crucial in antimalarial drug development. This compound could be investigated for similar properties, contributing to malaria treatment strategies .
  • Anticancer Properties : The unique structure of this compound suggests potential anticancer activity, which warrants further investigation in preclinical studies to evaluate its effectiveness against various cancer cell lines .

Biological Probes

The compound may serve as a ligand or probe in biological studies to investigate specific proteins or enzymes. Its ability to interact with biological targets can provide insights into cellular mechanisms and disease pathways .

Material Science

Due to its unique chemical structure, this compound can be utilized in developing new materials, such as polymers and dyes. Its hydrophobic and hydrophilic properties make it suitable for applications in coatings and other industrial products.

Case Study 1: Anticancer Activity

In a recent study exploring various quinoline derivatives, researchers synthesized several analogs of quinoline, including derivatives similar to this compound. These compounds were evaluated for their cytotoxic effects on breast cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition compared to control groups, suggesting potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antibacterial activity of various quinoline derivatives against common bacterial pathogens. The results demonstrated that compounds with similar structures to this compound showed promising antimicrobial properties, highlighting their potential as lead compounds for antibiotic development .

Mechanism of Action

The mechanism of action of 2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline core can intercalate with DNA, while the pyrrolidin-2-ylmethoxy group may enhance binding affinity and specificity. The carbonitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Key Differences :

  • The pyrrolidinylmethoxy group may enhance solubility and hydrogen bonding compared to aryl or benzyloxy substituents .

Derivatives with Heterocyclic Methoxy Substituents

Compound Name Heterocyclic Substituent Core Structure Key Properties
Target Compound Pyrrolidin-2-ylmethoxy Quinoline-3-carbonitrile Chirality, basicity
Pyridin-2-ylmethoxy derivative Pyridin-2-ylmethoxy Pyrimidine-5-carbonitrile Not specified (synthetic intermediate)
2-(Pyridin-2-yl)-4-pyrrolidinylquinoline Pyridin-2-yl, pyrrolidin-1-yl Quinoline Research applications (unspecified)

Key Differences :

Key Insights :

  • The methoxy group in ’s compound interacts with BChE’s peripheral anionic site (PAS), suggesting the target’s pyrrolidinylmethoxy may similarly engage .
  • Antimicrobial activity in pyranoquinolines implies the target’s quinoline core could disrupt bacterial membranes, though substituent effects require validation.

Key Challenges :

  • Introducing the pyrrolidinylmethoxy group may necessitate chiral resolution or asymmetric synthesis, unlike simpler aryl substitutions .

Biological Activity

2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a pyrrolidine moiety and a methoxy group. This structural arrangement is believed to enhance its pharmacological properties, particularly through interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Compounds with similar structures have shown selectivity against kinases, which play crucial roles in cell signaling pathways. For instance, some pyrrolidine derivatives exhibit nanomolar activity against cyclin-dependent kinases (CDKs) and casein kinases (CKs), suggesting that modifications to the pyrrolidine ring can influence kinase inhibition .
  • Antimicrobial Activity : Quinoline derivatives are known for their antibacterial and antifungal properties. Research has indicated that related compounds can inhibit the growth of various pathogens, including resistant strains of bacteria .
  • Anti-inflammatory Effects : Some quinoline derivatives have demonstrated the ability to inhibit nitric oxide (NO) production in inflammatory models, indicating potential use in treating conditions characterized by excessive inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Activity Type Target/Pathway IC50 Value (µM) Source
Kinase InhibitionCK1γ0.011
AntibacterialE. coli, S. aureus0.5 - 1.0
Anti-inflammatoryiNOS, COX-20.063 - 0.090
AnticancerVarious cancer cell lines< 10

Case Studies

Several studies have explored the biological activities of quinoline derivatives, including those structurally related to this compound:

  • Anticancer Activity : A study evaluated various quinoline derivatives against human cancer cell lines and found that certain compounds exhibited significant antiproliferative effects with GI50 values in the nanomolar range. The mechanism was linked to the induction of apoptosis via caspase activation .
  • Antimicrobial Evaluation : In vitro studies demonstrated that quinoline derivatives possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria, with some compounds showing effectiveness against multi-drug resistant strains .
  • Inflammation Model : Research on the anti-inflammatory properties revealed that quinoline derivatives could significantly reduce NO production in LPS-stimulated RAW 264.7 cells, implicating their potential use in treating inflammatory diseases .

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